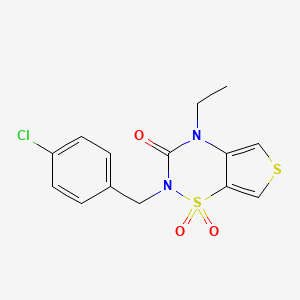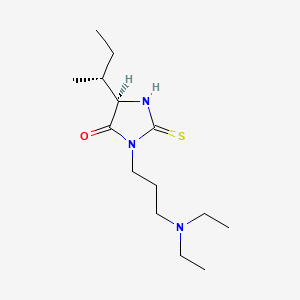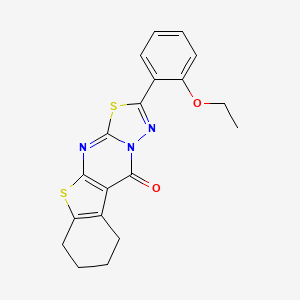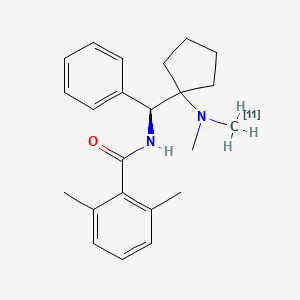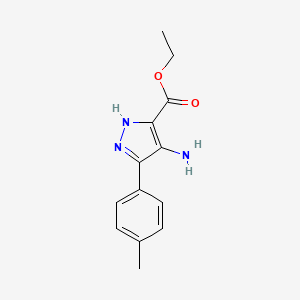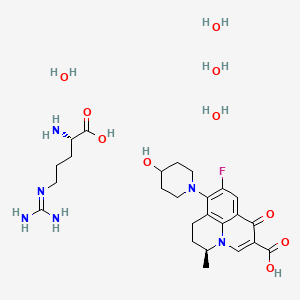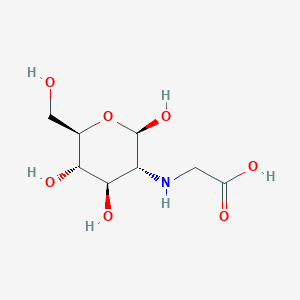
N-carboxymethylglucosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carboxymethylglucosamine is a derivative of glucosamine, a naturally occurring amino sugar This compound is characterized by the presence of a carboxymethyl group attached to the glucosamine molecule Glucosamine itself is a key component of chitin, which is found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-carboxymethylglucosamine typically involves the carboxymethylation of glucosamine. This process can be achieved through reductive alkylation or direct alkylation methods. In reductive alkylation, the amino group of glucosamine reacts with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of chitin as a starting material. Chitin is first deacetylated to produce glucosamine, which is then subjected to carboxymethylation. This process can be optimized to achieve high yields and purity of the final product. The use of microbial fermentation and enzymatic hydrolysis has also been explored as environmentally friendly alternatives for the production of glucosamine and its derivatives .
化学反応の分析
Types of Reactions
N-carboxymethylglucosamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of N-substituted glucosamine derivatives .
科学的研究の応用
N-carboxymethylglucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: This compound is investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for the treatment of osteoarthritis and other inflammatory conditions
作用機序
The mechanism of action of N-carboxymethylglucosamine involves its interaction with cellular pathways and molecular targets. In the context of osteoarthritis, the compound is believed to exert its effects by modulating the production of pro-inflammatory cytokines and enzymes involved in cartilage degradation. It may also promote the synthesis of extracellular matrix components, such as collagen and glycosaminoglycans, which are essential for maintaining joint health .
類似化合物との比較
N-carboxymethylglucosamine can be compared with other glucosamine derivatives, such as N-acetylglucosamine and chitosan:
N-acetylglucosamine: This compound is similar in structure but contains an acetyl group instead of a carboxymethyl group.
Chitosan: A deacetylated derivative of chitin, chitosan is widely used in biomedical and industrial applications due to its biocompatibility and biodegradability.
This compound stands out due to its specific chemical properties and potential therapeutic applications, particularly in the field of joint health and inflammation management.
特性
CAS番号 |
71887-66-6 |
|---|---|
分子式 |
C8H15NO7 |
分子量 |
237.21 g/mol |
IUPAC名 |
2-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO7/c10-2-3-6(13)7(14)5(8(15)16-3)9-1-4(11)12/h3,5-10,13-15H,1-2H2,(H,11,12)/t3-,5-,6-,7-,8-/m1/s1 |
InChIキー |
XKXOILAMZXXYFO-PNAXYBNRSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NCC(=O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)NCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





